REACTION_CXSMILES
|
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][C:9](OS(C(F)(F)F)(=O)=O)=[C:4]2[CH:3]=[CH:2]1.[CH3:18][C:19]1[C:23](B(O)O)=[C:22]([CH3:27])[O:21][N:20]=1.C(=O)(O)[O-].[Na+]>CN(C)C=O>[CH3:18][C:19]1[C:23]([C:9]2[CH:8]=[CH:7][N:6]=[C:5]3[NH:1][CH:2]=[CH:3][C:4]=23)=[C:22]([CH3:27])[O:21][N:20]=1 |f:2.3|
|
Name
|
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
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N1C=CC=2C1=NC=CC2OS(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=C1B(O)O)C
|
Name
|
tetrakis(triphenylphosphine)palladium[0]
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at 110° C. for 5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was cooled
|
Type
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FILTRATION
|
Details
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filtered through celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate (100 mL) and water (50 mL)
|
Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted with ethyl acetate
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Type
|
WASH
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Details
|
the combined organic fractions were washed twice with brine (30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |